2,3,4,7,8-Pentachlorodibenzofuran-13C12
Description
Global Significance of Polychlorinated Dibenzofurans as Persistent Environmental Contaminants
Polychlorinated dibenzofurans (PCDFs) are a class of halogenated aromatic hydrocarbons that have garnered significant global attention as persistent organic pollutants (POPs). scielo.brwikipedia.org These compounds are not produced intentionally but are formed as unintentional byproducts in various thermal and industrial processes. wikipedia.orgtaylorandfrancis.com Key sources include waste incineration, the manufacturing of certain chemicals, and fires involving polychlorinated biphenyls (PCBs). taylorandfrancis.comnih.gov
There are 135 different PCDF compounds, known as congeners, distinguished by the number and position of chlorine atoms on the dibenzofuran (B1670420) structure. taylorandfrancis.com Due to their chemical stability and resistance to degradation, PCDFs persist in the environment for long periods. scielo.brtaylorandfrancis.com Their lipophilic (fat-soluble) nature causes them to bioaccumulate in the fatty tissues of living organisms and biomagnify through the food chain. taylorandfrancis.comnih.gov Consequently, PCDFs are found globally in various environmental matrices, including air, soil, sediment, and biota. taylorandfrancis.comresearchgate.net The Stockholm Convention on Persistent Organic Pollutants has classified dibenzofurans among the "dirty dozen," a group of chemicals targeted for elimination or reduction due to their environmental and health risks. wikipedia.org
Of the 135 congeners, those with chlorine atoms in the 2, 3, 7, and 8 positions are considered to be of highest toxicological concern, structurally resembling 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). taylorandfrancis.com The presence of these compounds, even at trace levels, necessitates highly accurate monitoring and research. nih.gov
Toxicologically Significant PCDF Congeners (2,3,7,8-Substituted)
| Compound Name | Abbreviation |
|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran | TCDF |
| 1,2,3,7,8-Pentachlorodibenzofuran | 1,2,3,7,8-PeCDF |
| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) | 2,3,4,7,8-PeCDF |
| 1,2,3,4,7,8-Hexachlorodibenzofuran | 1,2,3,4,7,8-HxCDF |
| 1,2,3,6,7,8-Hexachlorodibenzofuran | 1,2,3,6,7,8-HxCDF |
| 1,2,3,7,8,9-Hexachlorodibenzofuran | 1,2,3,7,8,9-HxCDF |
| 2,3,4,6,7,8-Hexachlorodibenzofuran | 2,3,4,6,7,8-HxCDF |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 1,2,3,4,6,7,8-HpCDF |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 1,2,3,4,7,8,9-HpCDF |
| Octachlorodibenzofuran | OCDF |
Fundamental Principles and Advantages of Isotopic Labeling in Environmental Tracing and Mechanistic Studies
Isotopic labeling is a powerful technique that involves replacing one or more atoms in a molecule with their isotopes. creative-proteomics.comwikipedia.org Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass. inea.org Labeling can be done with either radioactive isotopes (e.g., ¹⁴C) or non-radioactive stable isotopes (e.g., ¹³C, ¹⁵N). metwarebio.com
The fundamental principle of this technique is that the labeled molecule is chemically and biologically equivalent to its unlabeled counterpart. creative-proteomics.com This allows it to act as a tracer, enabling scientists to track its path through complex systems without altering the processes under investigation. wikipedia.orginea.org The presence and quantity of the labeled compound can be detected and measured using analytical instruments like mass spectrometers or nuclear magnetic resonance (NMR) spectrometers. wikipedia.orgmetwarebio.com
Key advantages of isotopic labeling in research include:
Enhanced Detection Sensitivity: Labeled compounds can be distinguished from naturally occurring molecules, allowing for precise measurement even at very low concentrations. silantes.com
Tracing Metabolic and Environmental Pathways: Researchers can follow the journey of a labeled compound to understand transformation processes, degradation rates, and distribution in biological or environmental systems. silantes.comdiagnosticsworldnews.com
Precise Quantification: Stable isotope labeling is foundational to highly accurate quantification methods, such as isotope dilution. metwarebio.com
Safety in Studies: Stable isotopes are non-radioactive, making them safe for a wide range of studies, including those involving sensitive ecosystems or human metabolism. diagnosticsworldnews.com
Comparison of Isotope Types in Labeling
| Feature | Stable Isotopes (e.g., 13C, 15N, 2H) | Radioactive Isotopes (e.g., 14C, 3H) |
|---|---|---|
| Nature | Non-radioactive, do not decay. metwarebio.com | Unstable, emit detectable radiation as they decay. metwarebio.com |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). wikipedia.orgmetwarebio.com | Scintillation counters, autoradiography. metwarebio.com |
| Primary Advantage | Safe for long-term studies, enables high-precision quantification (IDMS). creative-proteomics.comdiagnosticsworldnews.com | Extremely high sensitivity for tracing applications. |
| Limitations | Requires sophisticated and expensive detection equipment (MS, NMR). | Health and safety concerns, special handling and disposal required. |
In environmental science, stable isotope tracers are invaluable for identifying pollution sources and understanding the fate of contaminants. nih.govnih.gov By analyzing the isotopic "fingerprint" of a pollutant, researchers can often trace it back to a specific origin. researchgate.net This technique, known as compound-specific isotope analysis (CSIA), measures the stable isotope ratios of elements within a specific contaminant molecule. nih.gov
Applications in contaminant research include:
Source Apportionment: Distinguishing between different sources of a pollutant in a mixed environmental sample. nih.govsustainability-directory.com
Tracking Pollutant Transport: Following the movement of contaminants through soil, water, and air. sustainability-directory.commdpi.com
Assessing Degradation: Monitoring changes in isotopic composition to determine the extent and pathways of biodegradation or chemical degradation of a pollutant. nih.gov
Understanding Bioaccumulation: Using labeled compounds to study how contaminants are taken up and accumulated by organisms within an ecosystem. nih.govsilantes.com
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method in analytical chemistry, capable of achieving very high accuracy and precision. nih.govrsc.org The technique is particularly crucial for the quantitative analysis of trace-level contaminants in complex environmental matrices. nih.gov
The IDMS procedure involves the following steps:
A known quantity of an isotopically labeled version of the target analyte (the "spike") is added to the sample at the earliest stage of analysis. researchgate.net
The labeled standard equilibrates with the native (unlabeled) analyte in the sample matrix. researchgate.net
The sample then undergoes extraction, cleanup, and concentration procedures. Any loss of the analyte during these steps will be accompanied by a proportional loss of the labeled standard.
The final extract is analyzed by a mass spectrometer, which measures the ratio of the native analyte to the isotopically labeled standard. nist.gov
Because the initial amount of the added standard is known, this measured ratio allows for the precise calculation of the original amount of the native analyte in the sample, effectively correcting for any procedural losses or matrix effects. nih.gov
This approach yields highly reliable and accurate data, which is essential for regulatory monitoring and environmental risk assessment. nih.govnih.gov
Academic Research Context of 2,3,4,7,8-Pentachlorodibenzofuran-13C12
The compound 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) is a specific PCDF congener that is of significant interest due to its persistence and dioxin-like activity. taylorandfrancis.comnih.gov It is formed during combustion and incineration and is subject to environmental monitoring worldwide. nih.gov Given its presence in complex mixtures and at ultra-trace concentrations, its accurate quantification is a significant analytical challenge.
This is the specific context where This compound becomes indispensable. This compound is not a pollutant itself but a high-purity analytical standard synthesized exclusively for scientific research. nih.gov Its sole purpose is to serve as an internal "spike" standard for the quantitative analysis of native 2,3,4,7,8-PeCDF using the Isotope Dilution Mass Spectrometry (IDMS) method.
In this application, all twelve carbon atoms of the dibenzofuran backbone are replaced with the stable isotope carbon-13 (¹³C). This labeling creates a molecule that is chemically identical to the native PeCDF but has a mass that is 12 atomic mass units higher. This mass difference allows a mass spectrometer to easily distinguish it from the unlabeled PeCDF found in an environmental sample. Because it behaves identically during sample preparation and analysis, it serves as the perfect surrogate for quantifying the native compound with the high precision and accuracy characteristic of IDMS. nih.govresearchgate.net Therefore, the use of this compound is a cornerstone of reliable environmental monitoring for its unlabeled, toxicologically relevant counterpart.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,7,8-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-6-1-4-5-2-8(15)10(16)11(17)12(5)18-9(4)3-7(6)14/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,9+1,10+1,11+1,12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQILNBLMPPDP-DWQZGHPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O[13C]2=[13C]([13C](=C1Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028036 | |
| Record name | 2,3,4,7,8-Pentachlorodibenzofuran-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116843-02-8 | |
| Record name | 2,3,4,7,8-Pentachlorodibenzofuran-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116843-02-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Analytical Methodologies for 2,3,4,7,8 Pentachlorodibenzofuran 13c12
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) for Isomer-Specific Quantification
The gold standard for the analysis of polychlorinated dibenzofurans (PCDFs), including 2,3,4,7,8-PeCDF, is HRGC-HRMS. fms-inc.comresearchgate.netpublications.gc.ca This technique is essential due to the extreme toxicity of certain PCDF congeners and their presence at ultra-trace levels (parts-per-trillion to parts-per-quadrillion) in complex matrices. epa.gov The use of 2,3,4,7,8-Pentachlorodibenzofuran-13C12 as an internal standard is a key component of the isotope dilution method, which corrects for analyte losses during sample preparation and analysis, ensuring high accuracy and precision. nih.govthermofisher.com
The method's specificity is critical because toxicity varies dramatically between different PCDF isomers. Only the 2,3,7,8-substituted congeners are considered highly toxic. Therefore, the analytical method must be able to separate and specifically quantify these target isomers from the hundreds of other PCDF congeners that may be present. epa.gov The HRMS is typically operated at a resolving power of at least 10,000 (10% valley definition) to differentiate the analytes from potential interferences with the same nominal mass. epa.govclu-in.org
Optimized Chromatographic Separation Techniques for PCDF Congeners
Achieving isomer-specific separation of all 210 PCDF congeners is a significant analytical challenge. epa.gov High-resolution capillary gas chromatography is employed to separate the isomers before they enter the mass spectrometer. No single GC column can resolve all congeners, but specific columns are used to target the toxic 2,3,7,8-substituted isomers. epa.govynu.ac.jp
A commonly used primary column is a 60-meter DB-5 fused-silica column (or equivalent), which provides good separation for many PCDF congeners, including isomer-specific determination of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). epa.govynu.ac.jp However, this column may not resolve all critical PCDF pairs. For instance, challenges have been noted in separating 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) from other TCDF isomers. epa.gov In such cases, a second analysis on a different, more polar column (e.g., DB-225, SP-2330, or SP-2331) is required for confirmation and accurate quantification. epa.gov
Table 1: Typical Gas Chromatography (GC) Columns for PCDF Analysis
| Column Type | Primary Application | Notes |
|---|---|---|
| DB-5 (or equivalent) | General PCDF/PCDD analysis, 2,3,7,8-TCDD isomer specificity. epa.gov | A non-polar column widely used for initial screening and quantification. epa.govynu.ac.jp |
| DB-225, SP-2330, SP-2331 | Confirmatory analysis, 2,3,7,8-TCDF isomer specificity. epa.gov | More polar columns used to resolve co-eluting congeners from the primary column. epa.gov |
Mass Spectrometric Detection and Ion Monitoring Strategies
High-resolution mass spectrometry is operated in the Selected Ion Monitoring (SIM) mode to achieve the required sensitivity and selectivity. fms-inc.comcdc.gov For each PCDF congener group (e.g., pentachlorodibenzofurans), the HRMS is set to monitor the exact masses of two of the most abundant ions in the molecular ion cluster for both the native analyte and its corresponding 13C12-labeled internal standard. epa.govcdc.gov
For the analysis of 2,3,4,7,8-PeCDF using this compound, the instrument would monitor specific ions for the native (unlabeled) and the labeled compounds. The identification is confirmed if several criteria are met:
The retention time of the analyte must match that of the authentic standard within a narrow window. epa.gov
The signals for the two monitored ions for a given compound must maximize simultaneously. epa.gov
The ratio of the abundances of the two monitored ions must be within a specified tolerance (e.g., ±15%) of the theoretical isotopic abundance ratio. epa.gov
Quantification is performed using the isotope dilution method. A response factor (RF) is calculated from the analysis of calibration standards containing known concentrations of both native and 13C12-labeled compounds. The concentration of the native analyte in a sample is then determined by comparing the integrated ion abundances of the native and labeled ions against this response factor. epa.govthermofisher.com
Comprehensive Sample Preparation and Extraction Protocols for Diverse Environmental Matrices
Given that PCDFs are found in a wide array of environmental and biological samples—such as soil, sediment, fly ash, water, and animal tissues—robust and matrix-specific sample preparation and extraction procedures are paramount. epa.govthermofisher.comfishersci.com The goal is to quantitatively extract the target analytes from the sample matrix while removing the bulk of interfering compounds before instrumental analysis.
Quantitative Extraction Procedures (e.g., Soxhlet, Accelerated Solvent Extraction)
The extraction method chosen depends on the sample matrix. For solid samples like soil, sediment, and fly ash, Soxhlet extraction and Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), are the most common and validated techniques. thermofisher.comresearchgate.net
Soxhlet Extraction: This is a classical and widely used reference method. researchgate.net It involves continuously extracting the sample with a suitable solvent (commonly toluene) over an extended period (typically 18-36 hours). thermofisher.com While effective, it is time-consuming and requires large volumes of solvent. thermofisher.com
Accelerated Solvent Extraction (ASE): This technique uses solvents at elevated temperatures (e.g., 100-200°C) and pressures (e.g., 1500 psi). thermofisher.comfishersci.com These conditions increase the efficiency and speed of the extraction process, allowing a 10-gram sample to be extracted in less than 15 minutes using about 15 mL of solvent. thermofisher.com ASE is recognized by the U.S. EPA in Method 3545A for the extraction of PCDDs and PCDFs. fishersci.comthermofisher.com
For lipid-rich biological tissues, such as fish, samples are often homogenized and mixed with a drying agent like diatomaceous earth before extraction. fishersci.com
Table 2: Comparison of Common Extraction Methods for PCDFs from Solid Matrices
| Feature | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |
|---|---|---|
| Principle | Continuous extraction with boiling solvent at atmospheric pressure. osti.gov | Extraction with liquid solvents at elevated temperature and pressure. thermofisher.com |
| Typical Solvent | Toluene, Toluene/Acetone. thermofisher.comosti.gov | Toluene, Hexane, Cyclohexane. researchgate.netnih.govdioxin20xx.org |
| Extraction Time | 16-36 hours. thermofisher.comosti.gov | < 30 minutes per sample. thermofisher.comfishersci.com |
| Solvent Volume | High (e.g., 250-500 mL per sample). thermofisher.com | Low (e.g., 15-50 mL per sample). thermofisher.comfishersci.com |
| Automation | Low | High |
Multi-Stage Clean-up and Fractionation Techniques (e.g., Silica (B1680970) Gel, Alumina (B75360), Activated Carbon Chromatography)
Raw sample extracts contain a multitude of co-extracted compounds (e.g., lipids, oils, other chlorinated compounds like PCBs) that can interfere with HRGC-HRMS analysis. nih.govnih.gov Therefore, a rigorous multi-stage cleanup process using column chromatography is essential. fms-inc.comepa.gov
The typical cleanup sequence involves several types of adsorbent materials:
Acid/Base Modified Silica Gel: The extract is first passed through a multi-layer silica gel column. This often includes layers of silica gel impregnated with sulfuric acid to remove oxidizable organic material and potassium hydroxide (B78521) or sodium hydroxide to remove acidic interferences like phenols. epa.govresearchgate.net
Alumina Chromatography: A neutral alumina column is frequently used to further remove lipids and other polar interferences. epa.govnih.gov Fractionation can be achieved by eluting with solvents of increasing polarity, which can help separate PCDFs from compounds like polychlorinated biphenyls (PCBs). nih.gov
Activated Carbon Chromatography: This is a critical step for isolating planar molecules like 2,3,7,8-substituted PCDFs from non-planar interferences. epa.govnih.gov The carbon column selectively retains planar aromatic compounds. The target PCDF fraction is then recovered by back-flushing the column with a strong solvent like toluene. fms-inc.com
Automated cleanup systems are now common, integrating these different columns to reduce manual labor and improve reproducibility. fms-inc.comresearchgate.net
Environmental Fate and Transport Dynamics Investigated Via 2,3,4,7,8 Pentachlorodibenzofuran 13c12 Tracer Studies
Atmospheric and Aquatic Dispersion Modeling
The use of 2,3,4,7,8-Pentachlorodibenzofuran-13C12 as a tracer is instrumental in refining models that predict the movement of this contaminant through the atmosphere and aquatic systems. These models are essential for understanding exposure pathways and developing effective remediation strategies.
Air-Water-Soil Partitioning and Exchange
Isotope dilution methods, which employ ¹³C-labeled standards like this compound, are the gold standard for the accurate quantification of native PCDFs in environmental samples, including water, soil, and air. nih.gov This precise measurement capability is fundamental for validating and calibrating air-water-soil partitioning models.
Table 1: Physicochemical Properties of 2,3,4,7,8-Pentachlorodibenzofuran (B44125) Influencing Partitioning
| Property | Value | Source |
| Molecular Weight | 340.4 g/mol | nih.gov |
| Log Kow | 6.9 | nih.gov |
Note: Data is for the unlabeled compound, which is expected to have virtually identical partitioning behavior as the ¹³C₁₂-labeled version.
Sedimentation and Resuspension Processes
Sediments are a primary sink for hydrophobic compounds like 2,3,4,7,8-Pentachlorodibenzofuran. Tracer studies are crucial for understanding the dynamics of sedimentation (the settling of particle-bound contaminants) and resuspension (the re-entry of these contaminants into the water column due to physical disturbances). While direct studies using this compound for this purpose are not widely documented, the principles of sediment tracer studies using other markers can be applied. dtic.milresearchgate.net
The use of ¹³C-labeled PCDFs as internal standards in the analysis of sediment cores allows for the accurate determination of historical deposition patterns. acs.org By analyzing the concentration of native 2,3,4,7,8-Pentachlorodibenzofuran at different sediment depths, and using the ¹³C₁₂-labeled compound for precise quantification, researchers can reconstruct the history of contamination and infer long-term sedimentation rates. Models of sediment transport can be validated using such data, improving predictions of how buried contaminants might be remobilized by events like dredging or severe storms.
Mechanistic Elucidation of Environmental Transformation Pathways
Understanding the pathways through which 2,3,4,7,8-Pentachlorodibenzofuran is transformed in the environment is key to assessing its persistence and the potential for the formation of other toxic compounds. Isotope tracers play a vital role in these investigations.
Photolytic Degradation Studies and Quantum Yield Determination
Photolytic degradation, or the breakdown of a chemical by light, is a significant transformation pathway for PCDFs in the environment. Studies on the unlabeled 2,3,4,7,8-pentachlorodibenzofuran have shown that it undergoes photodegradation in aquatic environments. ias.ac.in The rate of this degradation is significantly faster in natural waters containing sensitizing agents compared to distilled water, indicating the importance of indirect photolysis. ias.ac.in
In a study investigating the aquatic photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (PsCDF), the observed net photodegradation rate in natural lake water was 240-fold faster than the rate of direct photolysis in a distilled water-acetonitrile solution. ias.ac.in The use of ¹⁴C-labeled PsCDF in this study allowed for the tracking of the parent compound and its degradation products. ias.ac.in While this study used a different isotope, the principle of using a labeled compound to trace degradation pathways is the same for ¹³C₁₂-labeled congeners. The quantum yields for the direct photolysis of a range of PCDFs in water-acetonitrile mixtures at 313 nm have been found to vary from 10⁻² to 10⁻⁵. ias.ac.in One of the identified photoproducts of 2,3,4,7,8-pentachlorodibenzofuran is a suspected tetrachlorodibenzofuran (T4CDF). ias.ac.in
Table 2: Sunlight Photolysis Half-lives of 2,3,4,7,8-Pentachlorodibenzofuran
| Medium | Half-life | Source |
| Distilled water-acetonitrile | ~29 days | ias.ac.in |
| Natural Lake Water | ~2.9 hours | ias.ac.in |
Note: Data is for the unlabeled or ¹⁴C-labeled compound. The photolytic behavior of the ¹³C₁₂-labeled compound is expected to be identical.
Biodegradation Mechanisms and Microbial Community Interactions
Biodegradation is a key process for the removal of many organic pollutants from the environment. While highly chlorinated PCDFs like 2,3,4,7,8-pentachlorodibenzofuran are generally resistant to microbial attack, some microorganisms have shown the ability to degrade them. vu.nlnih.gov Microbial consortia, or communities of different microorganisms, are often more effective at degrading complex pollutants than single strains. frontiersin.orgresearchgate.net
Studies on the metabolism of 2,3,4,7,8-pentachlorodibenzofuran in rats have identified several metabolites, including a methoxy-pentaCDF and a dimethoxy-pentachlorobiphenyl, indicating that the ether bond can be cleaved. nih.gov While this occurs in mammals, it points to potential biochemical pathways that could be exploited by microorganisms. The bacterium Sphingomonas sp. RW1 is known to degrade dibenzofuran (B1670420), the parent compound of PCDFs, via a dioxygenase enzyme. ethz.ch The degradation of chlorinated dibenzofurans often proceeds through the removal of chlorine atoms (reductive dechlorination) under anaerobic conditions or the addition of hydroxyl groups (dihydroxylation) under aerobic conditions. The use of ¹³C₁₂-labeled 2,3,4,7,8-pentachlorodibenzofuran in microcosm studies would allow researchers to definitively trace the carbon atoms from the parent compound into metabolic intermediates and final breakdown products, thus confirming the biodegradation pathways within complex microbial communities.
Abiotic Degradation Pathways (e.g., Hydrolysis, Oxidation in Specific Media)
In addition to photolysis and biodegradation, abiotic processes such as hydrolysis and oxidation can contribute to the transformation of 2,3,4,7,8-pentachlorodibenzofuran in the environment. Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for PCDFs due to the stability of the aromatic ether linkage and the carbon-chlorine bonds. chemicalbook.com
Sorption and Desorption Kinetics in Complex Environmental Systems
The interaction of 2,3,4,7,8-PeCDF with soils and sediments is a critical determinant of its environmental persistence, bioavailability, and ultimate fate. While specific kinetic studies on ¹³C₁₂-PeCDF are not extensively documented in publicly available literature, research on analogous hydrophobic organic compounds provides a framework for understanding its expected behavior. Sorption kinetics of such compounds are often biphasic, involving a rapid initial phase followed by a much slower approach to equilibrium.
Studies on structurally similar compounds, such as 2,3,7,8-tetrachlorodibenzothiophene (B1346927) (TCDT), reveal a two-stage sorption process. nih.gov The initial, rapid phase is attributed to the partitioning of the compound into the more accessible, "rubbery" fraction of soil organic matter, which has a loose structure. nih.gov This is followed by a slower diffusion into the more condensed, "glassy" organic matter, which is harder to access. nih.gov This slow sorption phase can lead to the long-term sequestration of the compound in soil and sediment, making it less available for degradation or uptake by organisms.
The desorption of PeCDF is also expected to exhibit complex kinetics. The fraction of the compound sorbed to the "rubbery" organic matter is likely to desorb more readily, while the fraction sequestered within the "glassy" matrix will be released much more slowly. This hysteresis, where desorption is slower than sorption, contributes to the long-term persistence of PeCDF in the solid phase.
Several factors influence the sorption and desorption kinetics of PeCDF in the environment. The pH of the soil or sediment can affect the surface charge of minerals and the speciation of organic matter, thereby influencing sorption capacity. nih.gov The presence of dissolved organic matter (DOM) can also have a dual effect. At low concentrations, DOM can sorb to sediment particles, providing additional sorption sites for PeCDF. nih.gov However, at higher concentrations, DOM can form complexes with PeCDF in the aqueous phase, increasing its apparent solubility and reducing its sorption to sediments. nih.gov
Table 1: Factors Influencing Sorption/Desorption of PeCDF in Environmental Systems
| Factor | Influence on Sorption/Desorption | Research Findings on Analogous Compounds |
| Soil/Sediment Organic Matter | Primary partitioning medium for hydrophobic compounds. Biphasic kinetics with rapid and slow components. | Sorption of 2,3,7,8-TCDT is dominated by fast sorption, accounting for a significant percentage of the final sorbed amount within the initial hours. nih.gov |
| pH | Affects surface charge of minerals and speciation of organic matter. | Maximum sorption of 2,3,7,8-TCDT on sediment was observed under acidic conditions (pH = 4.0). nih.gov |
| Dissolved Organic Matter (DOM) | Can enhance or inhibit sorption depending on its concentration and the nature of the interaction. | Low levels of DOM can promote sorption, while high concentrations can inhibit it by increasing the compound's solubility in water. nih.gov |
This table is generated based on findings for structurally similar compounds and general principles of hydrophobic organic compound sorption.
Long-Range Environmental Transport and Global Distribution Patterns
2,3,4,7,8-PeCDF is a semi-volatile compound, which allows it to partition between the particle-bound, aerosol phase and the gas phase in the atmosphere. This characteristic is a key factor in its capacity for long-range environmental transport. The primary sources of PeCDF in the environment are combustion processes, such as waste incineration. nih.govnih.gov Once released into the atmosphere, it can be transported over vast distances, leading to its deposition in remote ecosystems far from its original source.
The global distribution of PeCDF is a testament to its persistence and mobility. It has been detected in a wide array of environmental matrices worldwide, including air, soil, sediment, and biota, even in remote regions like the Arctic. The isomer profiles of polychlorinated dibenzofurans (PCDFs) found in ambient air often mirror those from combustion sources, providing strong evidence for atmospheric transport as the primary distribution mechanism. epa.gov
While direct tracer studies deploying ¹³C₁₂-PeCDF to track its atmospheric journey are not widely reported, its use as an internal standard in analytical methods is fundamental to accurately quantifying the global presence of native PeCDF. nih.gov Isotope dilution mass spectrometry, which employs ¹³C₁₂-PeCDF, allows for precise measurements of PeCDF concentrations in various environmental samples, overcoming potential losses during sample extraction and cleanup. nih.gov These accurate measurements are vital for developing and validating global transport models that predict the environmental fate of POPs.
The persistence of PeCDF against degradation, coupled with its lipophilicity, leads to its bioaccumulation in food webs. nih.gov This is particularly concerning in remote ecosystems where indigenous populations may have diets rich in wild-caught fish and marine mammals, leading to higher exposure levels.
Table 2: Evidence for Long-Range Transport of 2,3,4,7,8-Pentachlorodibenzofuran
| Evidence | Description | Significance |
| Detection in Remote Environments | PeCDF is found in air, sediment, and biota in regions far from industrial or combustion sources, such as the Arctic. | Demonstrates transport via atmospheric and oceanic currents on a global scale. |
| Atmospheric Partitioning | As a semi-volatile compound, it exists in both gas and particle phases, facilitating atmospheric transport. | Allows for long-distance travel before deposition. |
| Isomer Profile Matching | PCDF isomer patterns in ambient air are similar to those from known combustion sources. epa.gov | Points to industrial and municipal incineration as major contributors to global contamination. |
| Bioaccumulation in Remote Biota | Accumulates in the fatty tissues of animals in remote ecosystems. nih.gov | Indicates that long-range transport leads to the contamination of pristine food webs. |
This table synthesizes information from various sources on the environmental behavior of PeCDF.
Formation Pathways and Source Apportionment of Polychlorinated Dibenzofurans Through Isotopic Tracing
De Novo Synthesis Mechanisms in Thermal Processes
De novo synthesis is a primary formation pathway for PCDFs, especially in environments like municipal waste incinerators. This process involves the formation of PCDFs from particulate organic carbon in the presence of a chlorine source and a catalyst, rather than from pre-existing aromatic precursors. dss.go.thacs.org The term "de novo" in this context is often defined as the breakdown and subsequent restructuring of a carbon matrix. acs.org
Role of Carbonaceous Materials and Catalysts
Carbonaceous materials, such as the residual carbon in fly ash, serve as the fundamental carbon source for the PCDF backbone. epa.govacs.org The structure of this carbon can influence the types of PCDFs formed. For example, some studies suggest that biphenyl-like structures within the carbon matrix are direct sources for the furan (B31954) ring system. acs.orgosti.gov The process is significantly enhanced by catalysts. Metal catalysts, particularly copper compounds like copper(II) chloride (CuCl2), are highly effective. epa.govcore.ac.ukaaqr.org The catalytic cycle often involves the oxidation of the metal, which then transfers oxygen to the carbon structure, facilitating the formation of aromatic compounds that can be chlorinated and cyclize to form PCDFs. epa.gov Iron and zinc compounds also exhibit catalytic activity, though generally less potent than copper. core.ac.ukaaqr.org The catalytic activity of metal oxides is typically lower than their chloride counterparts, highlighting the importance of the chlorine source in the reaction. aaqr.org
Interactive Table: Catalytic Promotion of PCDF Formation This table shows the relative promotion effect of different metal compounds on the formation of PCDD/Fs during the co-combustion of sewage sludge and coal.
| Catalytic Compound | Promotion Effect (Mass Content) | Promotion Effect (Toxic Content - I-TEQ) |
| CuCl2 | ~292x | ~2.10 ng I-TEQ/g |
| FeCl3 | ~132x | ~1.09 ng I-TEQ/g |
| ZnCl2 | ~105x | ~1.34 ng I-TEQ/g |
| CuO | >1x | ~0.03 ng I-TEQ/g |
| Fe2O3 | >1x | ~0.01 ng I-TEQ/g |
| ZnO | >1x | ~0.02 ng I-TEQ/g |
| Data sourced from a 2022 study on catalytic effects in co-combustion processes. aaqr.org |
Influence of Temperature and Oxygen Availability
The formation of PCDFs via de novo synthesis is highly dependent on temperature. There is an optimal temperature window for PCDF formation, generally considered to be between 250°C and 450°C. nih.govnih.govacs.org Below this range, the reaction rates are too slow, and above it, decomposition reactions begin to dominate. nih.gov Specific studies have found optimal temperatures around 300-350°C for various types of fly ash. nih.govresearchgate.net Increasing the temperature within the formation window can sometimes lead to a higher proportion of less chlorinated PCDF species. nih.gov
Oxygen is another critical factor. Its presence is essential for the oxidation of the carbon matrix and the incorporation of oxygen into the furan ring structure. epa.govaaqr.org Studies have shown that PCDF yield increases significantly with oxygen concentration, with an optimal level identified in some experiments as around 7.5%. nih.gov However, PCDF formation has been observed even in the absence of gaseous oxygen, suggesting that oxygen can be supplied by metal oxides on the fly ash surface. nih.gov The ratio of PCDDs to PCDFs has also been shown to increase with higher oxygen content. nih.gov
Precursor-Based Formation Routes
PCDFs can also be formed from the chemical transformation of specific precursor molecules. This pathway involves the condensation and cyclization of smaller chlorinated aromatic compounds. acs.org These reactions can occur in the gas phase at high temperatures or on the surface of fly ash at lower temperatures. acs.org
Formation from Chlorophenols and Related Phenoxy Radicals
Chlorophenols (CPs) are widely regarded as major precursors for PCDF formation. acs.orgnih.gov The process typically begins with the formation of chlorophenoxy radicals (CPRs). nih.govcapes.gov.br While traditionally it was thought that two CPRs couple to form a PCDF, more recent research suggests more complex mechanisms. nih.gov These can involve other radical species derived from CPs, such as substituted phenyl radicals and phenoxyl diradicals, which can then couple to form the PCDF structure. nih.gov The specific isomers of the chlorophenol precursors heavily influence the resulting PCDF congener profile. acs.org For instance, the coupling of 2,3,4,6-tetrachlorophenol (B30399) and pentachlorophenol (B1679276) is a significant route to forming certain hexachlorinated and heptachlorinated PCDFs. acs.org These reactions are also catalyzed by surfaces, including even neat silica (B1680970), which can facilitate PCDF generation in the absence of transition metals. researchgate.net
Conversion from Polychlorinated Biphenyls (PCBs) and Polycyclic Aromatic Hydrocarbons (PAHs)
Polychlorinated biphenyls (PCBs) are structurally similar to PCDFs and can be converted into them under thermal stress. The pyrolysis of PCBs, particularly in the temperature range of 550°C to 650°C, can lead to the formation of PCDFs through intramolecular cyclization, often involving the loss of a chlorine atom and a hydrogen atom, or two chlorine atoms, with the incorporation of an oxygen atom. epa.gov For example, the pyrolysis of Aroclor 1254, a commercial PCB mixture, has been shown to yield a range of monochloro- to pentachlorodibenzofurans. epa.gov
Polycyclic aromatic hydrocarbons (PAHs), which are products of incomplete combustion, can also serve as precursors. exusfiltering.comnih.gov The mechanism is considered a form of de novo synthesis where the larger PAH carbon skeleton breaks down and rearranges. acs.orgnih.gov Experiments have shown that PAHs like coronene (B32277) can undergo carbon-carbon bond cleavage and oxygen incorporation to form specific PCDF isomers. dss.go.thacs.org PAHs that already contain a biphenyl-like structure, such as phenanthrene, are particularly efficient precursors for PCDF formation. osti.gov The resulting PCDF isomer patterns can provide clues about the parent PAH structure. nih.gov
Interactive Table: PCDF Yield from Various PAH Precursors This table shows the relative yield of PCDFs from the reaction of different PAHs with a catalyst and chlorine source.
| PAH Precursor | Relative PCDF Yield | Structural Similarity to PCDF |
| Biphenyl (B1667301) | High | Direct structural precursor |
| Phenanthrene | High | Contains biphenyl structure |
| Fluorene | High | Contains biphenyl structure |
| Anthracene | Low | Does not contain biphenyl structure |
| Naphthalene | Low | Does not contain biphenyl structure |
| Data based on findings that PAHs structurally similar to PCDF produce higher yields. osti.gov |
Isotopic Signature Analysis for Source Differentiation
Distinguishing between the various sources of PCDFs in the environment is a significant challenge. Isotopic signature analysis provides a powerful method for source apportionment. nih.govmdpi.commdpi.com This technique relies on the fact that different formation pathways and raw materials can lead to distinct and predictable ratios of stable isotopes (e.g., ¹³C/¹²C) in the final PCDF molecules. mdpi.com
By measuring the specific isotopic signature of a PCDF sample from the environment and comparing it to the known signatures of various emission sources (e.g., waste incineration, metal smelting, fossil fuel combustion), scientists can model the relative contribution of each source to the observed pollution. mdpi.comnih.gov
The use of ¹³C-labeled internal standards, such as 2,3,4,7,8-Pentachlorodibenzofuran-¹³C₁₂, is fundamental to this process. rsc.orgrsc.org These standards are added to a sample at the beginning of the analytical procedure. ukisotope.com Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and analysis. By measuring the final ratio of the native PCDF to the known amount of added ¹³C-labeled standard, analysts can accurately quantify the concentration of the native compound and correct for any procedural variations, ensuring the high-quality data needed for reliable source apportionment. ukisotope.comrsc.org
Attribution to Specific Industrial Emissions (e.g., Waste Incineration, Chemical Manufacturing)
Isotopic tracing with ¹³C₁₂-2,3,4,7,8-PeCDF is fundamental to attributing PCDF emissions to specific industrial activities. Major sources include waste incineration, chemical manufacturing processes like chlor-alkali production, and metallurgical industries. The precise quantification afforded by using ¹³C₁₂-labeled standards allows for the characterization of specific PCDF congener profiles, or "fingerprints," which can help distinguish between different industrial sources.
Waste Incineration: Municipal solid waste incinerators (MSWIs) are well-documented sources of PCDF emissions. The analysis of flue gas and fly ash, using ¹³C₁₂-labeled standards for isotope dilution, reveals the concentration of various PCDF congeners, including 2,3,4,7,8-PeCDF. Research has shown that the congener profiles and emission levels can vary significantly depending on the incinerator's technology, operational conditions, and the composition of the waste being burned. Advanced air pollution control devices (APCDs) can drastically reduce emissions, a fact verified by quantitative analysis reliant on these isotopic tracing methods.
Chemical Manufacturing: The chlor-alkali industry, which historically used graphite (B72142) electrodes, has been identified as a significant source of PCDFs. researchgate.net These compounds can be formed through the chlorination of dibenzofuran (B1670420) present in materials like tar. researchgate.net Likewise, the production and combustion of polyvinyl chloride (PVC) plastics are known to generate hazardous by-products, including dioxins and furans, particularly during accidental fires or improper disposal through burning. nih.govepa.gov The use of ¹³C₁₂-2,3,4,7,8-PeCDF allows researchers to accurately quantify the emissions of its native counterpart from these specific chemical processes, distinguishing them from other potential background sources.
Interactive Data Table: Representative Emission Concentrations of 2,3,4,7,8-PeCDF from Industrial Sources
This table provides examples of emission concentrations of 2,3,4,7,8-Pentachlorodibenzofuran (B44125) from various industrial sources, quantified using analytical methods that rely on isotopic tracing.
| Industrial Source | Sample Matrix | Reported Concentration of 2,3,4,7,8-PeCDF |
| Municipal Waste Incineration | Flue Gas | 0.05 - 2.5 ng/Nm³ |
| Medical Waste Incineration | Flue Gas | 0.1 - 15 ng/Nm³ |
| Iron Ore Sintering | Flue Gas | 0.2 - 5.0 ng I-TEQ/Nm³ (for total PCDD/Fs) |
| Chlor-Alkali Production (historical) | Contaminated Soil | High levels of 1,2,3,4,7,8-HxCDF, a marker congener |
Note: Concentrations are highly variable and depend on the specific facility, process conditions, and pollution control technologies in place. Data is compiled from various research findings for illustrative purposes.
Tracing Formation in Uncontrolled Combustion Events (e.g., Fires)
Uncontrolled combustion events, such as building fires and wildfires, are significant, albeit sporadic, sources of PCDFs. The role of ¹³C₁₂-2,3,4,7,8-PeCDF as an internal standard is crucial for accurately quantifying the formation and release of its native form in the complex and heterogeneous matrices generated by such fires, including ash, soot, and contaminated soil.
The composition of the fuel source heavily influences the PCDF congener profile. Fires in urban or residential settings (wildland-urban interface fires) that consume a wide variety of synthetic materials, including plastics, treated wood, and electronics, often produce different PCDF fingerprints compared to forest fires, which primarily consume natural biomass. nih.gov For example, the burning of PVC in house fires can be a direct source of chlorine for PCDF formation.
Studies analyzing ash and soil after fires demonstrate the utility of isotopic tracing. By spiking samples with ¹³C₁₂-2,3,4,7,8-PeCDF and other labeled congeners, researchers can create detailed quantitative profiles of the contamination. This allows for risk assessment of affected areas and helps to differentiate the fire's impact from pre-existing background contamination or other industrial sources. Research has shown that while forest fires are a major contributor to total dioxin and furan levels, the highest concentrations are often found where homes and other structures have burned.
Interactive Data Table: Comparative Concentrations of 2,3,4,7,8-PeCDF in Fire-Related Samples
This table contrasts the concentrations of 2,3,4,7,8-Pentachlorodibenzofuran found in residues from different types of uncontrolled combustion events. The quantification in these studies is achieved using isotope dilution methods employing labeled standards like ¹³C₁₂-2,3,4,7,8-PeCDF.
| Type of Uncontrolled Combustion | Sample Matrix | Reported Concentration Range of 2,3,4,7,8-PeCDF (pg/g) |
| Urban/Residential Structure Fire | Ash / Debris | 100 - 15,000 |
| Forest Fire (Vegetation only) | Ash | 5 - 500 |
| Wildland-Urban Interface Fire | Soil / Ash Mix | 50 - 2,000 |
Note: Values are illustrative and represent a range compiled from various studies. Actual concentrations can vary widely based on the specific materials burned, fire temperature, and environmental conditions.
Q & A
Basic Research Questions
Q. How is 2,3,4,7,8-Pentachlorodibenzofuran-13C12 structurally characterized, and what analytical parameters are critical for its identification?
- Methodological Answer : The compound is identified using high-resolution mass spectrometry (HRMS) combined with isotopic labeling verification. Key parameters include its molecular formula (CClO with substitution), CAS number (57117-43-8 or 963397 as per isomer specificity ), and retention time in gas chromatography (GC) relative to non-labeled analogs. Standard solutions are typically prepared in toluene at 50 µg/mL for calibration .
Q. What is the role of this compound in environmental analysis?
- Methodological Answer : This -labeled compound serves as an internal standard for quantifying unlabeled congeners in environmental matrices (e.g., soil, air). Researchers use it to correct for matrix effects and instrument variability in GC-MS workflows. For example, EPA methods recommend spiking samples with 1.2 mL of a 50 µg/mL standard solution prior to extraction to ensure recovery validation .
Advanced Research Questions
Q. How can isotopic purity of this compound be validated in synthesis or commercial batches?
- Methodological Answer : Isotopic purity (>99% ) is confirmed via isotopic ratio mass spectrometry (IRMS). Researchers should compare the / ratio against certified reference materials (CRMs) and validate absence of unlabeled impurities using HRMS. Supplier documentation (e.g., batch-specific certificates from Wel or Kanto Reagents) must specify synthesis pathways, such as chlorination of -labeled dibenzofuran precursors .
Q. What experimental design considerations are critical for studying the environmental partitioning of this compound?
- Methodological Answer : Partitioning studies require measuring Henry’s Law constants (e.g., via gas-stripping experiments) and accounting for isomer-specific behavior. While direct data for this congener is limited, related compounds like 1,2,3,7-tetrachlorodibenzofuran have Henry’s constants of ~3.9×10 Pa·m/mol . Researchers should cross-validate results with molecular modeling (e.g., COSMO-RS) to account for chlorination pattern effects on volatility .
Q. How do emission factors for this compound vary across combustion sources, and how should data contradictions be resolved?
- Methodological Answer : EPA data reports emission factors of 8.00×10 g/kg fuel for this congener in nonroad engines, but variability arises due to isomer misidentification or incomplete combustion . To resolve contradictions:
- Use isomer-specific standards (e.g., 1,2,3,7,8 vs. 2,3,4,7,8 congeners) to avoid co-elution in GC .
- Apply principal component analysis (PCA) to distinguish source-specific congener profiles.
Q. What strategies optimize recovery rates of this compound in complex matrices like biological tissues?
- Methodological Answer : Recovery optimization involves:
- Extraction : Accelerated solvent extraction (ASE) with toluene:acetone (1:1 v/v) at 100°C.
- Cleanup : Multilayer silica gel columns to remove lipids, followed by carbon-based SPE for congener selectivity .
- Validation : Spike-and-recovery tests with -labeled analogs to quantify losses during matrix interference removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
